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Executive Summary

2-Azido-4-bromophenol (CAS: 58018-51-2) is a specialized aryl azide intermediate used
primarily in the synthesis of photoaffinity probes for drug discovery and proteomic profiling.
Characterized by a molecular weight of 214.02 g/mol , this compound integrates three critical
functionalities: a phenolic hydroxyl group for derivatization or ligand binding, a bromine atom
serving as a handle for cross-coupling (e.g., Suzuki-Miyaura) or isotopic signature, and an
azide group (

) that functions as a photolabile warhead. Upon UV irradiation, the azide generates a highly
reactive nitrene species, enabling covalent crosslinking to proximal biological targets.

This guide details the physicochemical properties, synthesis protocols, and mechanistic
applications of 2-Azido-4-bromophenol, designed for researchers requiring high-fidelity
chemical biology tools.

Physicochemical Characterization
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The precise molecular weight is critical for mass spectrometry (MS) validation in proteomic

workflows. The presence of Bromine (

and

) creates a distinct isotopic pattern (approx. 1:1 doublet) essential for identifying labeled

peptides.

Table 1: Kev Chemical Specificati

Property

Specification

Chemical Name

2-Azido-4-bromophenol

CAS Number 58018-51-2
Molecular Formula
Molecular Weight (Avg) 214.02 g/mol

Monoisotopic Mass

212.9538 Da (

), 214.9517 Da (

)
Appearance Pale yellow to brown crystalline solid
Solubilit Soluble in DMSO, DMF, Methanol; sparingly
olubili
Y soluble in water
Stabilt Light-sensitive; Store at -20°C protected from
abili
Y light
~7.5 (Phenolic OH, acidified by electron-
pKa (Predicted) withdrawing Br and

)

Structural Visualization

The following diagram illustrates the connectivity and functional handling points of the

molecule.
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Figure 1: Functional map of 2-Azido-4-bromophenol showing orthogonal reactive sites.

Synthesis Protocol: Diazotization Route

The most reliable synthesis route proceeds via the diazotization of 2-amino-4-bromophenol
(CAS: 40925-68-6), followed by nucleophilic displacement with sodium azide (

). This protocol minimizes the formation of diazo-oxide byproducts by maintaining strict
temperature control.

Reagents Required[2][3][4][5][6]

e Precursor: 2-Amino-4-bromophenol (98% purity)
¢ Reagents: Sodium Nitrite (

), Sodium Azide (
), Hydrochloric Acid (6M HCI)

e Solvent: Water/Ethanol mixture or Acetic Acid/Water

o Safety: Perform in a fume hood behind a blast shield. Azides can be explosive.

Step-by-Step Methodology

 Solubilization: Dissolve 10 mmol of 2-amino-4-bromophenol in 20 mL of 6M HCI. Cool the
solution to 0-5°C in an ice-salt bath. Critical: Maintenance of low temperature prevents
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decomposition of the diazonium intermediate.

o Diazotization: Dropwise add a solution of

(1.1 eq, 11 mmol) in water (5 mL), keeping the internal temperature below 5°C. Stir for 20
minutes. The solution should turn clear/yellowish.

o Checkpoint: Test with starch-iodide paper (turns blue immediately) to confirm excess
nitrous acid.

e Azidation: Prepare a solution of

(1.5 eq, 15 mmol) in minimal water. Add this solution dropwise to the cold diazonium mixture.

o Observation: Nitrogen gas evolution (
) will occur. Vigorous stirring is required.

» Precipitation: Continue stirring at 0°C for 1 hour, then allow to warm to room temperature
over 2 hours. The product, 2-Azido-4-bromophenol, typically precipitates as a solid.

« |solation: Filter the solid, wash copiously with cold water to remove excess acid and
inorganic salts.

 Purification: Recrystallize from ethanol/water or purify via silica column chromatography
(Hexanes/EtOAC) if necessary. Note: Avoid heating the dry solid above 60°C.

Reaction Mechanism

The transformation involves the conversion of the amine to a diazonium salt, which then
undergoes nucleophilic aromatic substitution (

) or radical substitution by the azide anion.
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Figure 2: Synthetic pathway from amino-precursor to aryl azide.

Mechanism of Action: Photoaffinity Labeling[2][7][8]

2-Azido-4-bromophenol is a "warhead" precursor. In drug discovery, it is often tethered to a
drug molecule. When the drug binds its target protein, the complex is irradiated with UV light
(typically 254 nm or 365 nm, depending on ring substitution).

Photolysis Pathway
» Activation: UV light causes the expulsion of
from the azide group.

« Nitrene Formation: A singlet nitrene is formed. This species is highly electrophilic.

e Insertion/Coupling: The nitrene can insert into C-H bonds or add to double bonds on the
nearby protein backbone, forming a covalent bond.

» Ring Expansion (Side Reaction): Aryl nitrenes can rearrange to form a dehydroazepine
(ketenimine) intermediate, which reacts with nucleophiles (e.g., Lysine amines).
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Figure 3: Photochemical activation and protein crosslinking mechanism.

Applications in Drug Discovery[7]
Target Identification (Deconvolution)

Researchers synthesize "photo-probes"” by attaching 2-azido-4-bromophenol to a bioactive

small molecule.
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o Workflow: Incubate probe with cell lysate -> UV Irradiate -> Denature -> Immunoprecipitate
(via Bromine handle or added tag) -> Mass Spectrometry.

e Role of Bromine: The Br atom provides a unique mass defect and isotopic pattern in MS,
aiding in the filtration of false positives during peptide mapping.

Binding Site Mapping

Once a target is identified, the azide crosslinks to specific amino acids within the binding
pocket. Digestion and MS/MS sequencing reveal the exact location of ligand binding.

"Click" Chemistry Precursor

While less common than aliphatic azides, aryl azides can patrticipate in Cu-free click chemistry
(strain-promoted) if the electronics are tuned, though they are primarily used for radical
insertion.

Safety and Handling Guidelines
Warning: Organic azides are potentially explosive and toxic.
e Shock Sensitivity: While aryl azides are generally more stable than alkyl azides with high

C/N ratios, 2-Azido-4-bromophenol should be treated as potentially shock-sensitive. Do not
use metal spatulas; use Teflon or wood.

 Light Protection: The compound is designed to decompose under light. All synthesis and
storage must occur in amber glassware or foil-wrapped containers.

o Temperature: Store at -20°C. Avoid heating reaction mixtures containing the isolated azide
above 60-80°C.

o Waste Disposal: Quench unreacted azide solutions with excess sodium nitrite/sulfuric acid or
specific azide quenching protocols before disposal. Do not pour down the drain (risk of
forming heavy metal azides in plumbing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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